![molecular formula C12H21NOS B7564772 2-Cyclopentylsulfanyl-1-piperidin-1-ylethanone](/img/structure/B7564772.png)
2-Cyclopentylsulfanyl-1-piperidin-1-ylethanone
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Overview
Description
2-Cyclopentylsulfanyl-1-piperidin-1-ylethanone, also known as CP-55940, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been studied extensively for its ability to modulate the endocannabinoid system.
Mechanism of Action
2-Cyclopentylsulfanyl-1-piperidin-1-ylethanone acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body, including the central nervous system, immune system, and peripheral tissues. This compound binds to these receptors, leading to the activation of intracellular signaling pathways and the modulation of various physiological processes.
Biochemical and Physiological Effects:
2-Cyclopentylsulfanyl-1-piperidin-1-ylethanone has been shown to modulate several physiological processes, including pain perception, inflammation, and anxiety. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and multiple sclerosis.
Advantages and Limitations for Lab Experiments
2-Cyclopentylsulfanyl-1-piperidin-1-ylethanone is a potent agonist of the CB1 and CB2 receptors, making it a valuable tool for studying the endocannabinoid system. However, this compound also has limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research on 2-Cyclopentylsulfanyl-1-piperidin-1-ylethanone, including its potential use in the treatment of neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to explore the potential therapeutic applications of this compound in pain management, inflammation, and anxiety. Finally, studies are needed to better understand the pharmacokinetics and pharmacodynamics of 2-Cyclopentylsulfanyl-1-piperidin-1-ylethanone, as well as its potential for off-target effects.
Synthesis Methods
The synthesis of 2-Cyclopentylsulfanyl-1-piperidin-1-ylethanone involves several steps, including the reaction of 2-cyclopentylsulfanyl-1-piperidin-1-ylpropan-1-one with 1,1,1-trifluoroacetic anhydride and triethylamine. The resulting compound is then reacted with chloromethyl ketone and purified through chromatography to yield 2-Cyclopentylsulfanyl-1-piperidin-1-ylethanone.
Scientific Research Applications
2-Cyclopentylsulfanyl-1-piperidin-1-ylethanone has been studied extensively for its potential therapeutic applications, including its ability to modulate pain, inflammation, and anxiety. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and multiple sclerosis.
properties
IUPAC Name |
2-cyclopentylsulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NOS/c14-12(13-8-4-1-5-9-13)10-15-11-6-2-3-7-11/h11H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMODPKBKHPBKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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